An In-Depth Technical Guide to 4-Amino-2-chloronicotinic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-2-chloronicotinic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Trifunctional Heterocycle
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, substituted pyridines are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. 4-Amino-2-chloronicotinic acid (CAS No. 1018678-38-0) emerges as a particularly valuable building block for drug discovery professionals. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic carbon-chlorine bond, and a versatile carboxylic acid—offers a rich platform for molecular elaboration and the synthesis of complex chemical libraries.
This guide provides a comprehensive technical overview of 4-Amino-2-chloronicotinic acid, moving beyond a simple recitation of data to explain the causality behind its chemical behavior and its strategic application in research and development. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this key intermediate.
PART 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective use in synthesis and development. While extensive experimental data for 4-Amino-2-chloronicotinic acid is not widely published, a combination of supplier data and predictive modeling provides a robust working profile.
Core Properties
Quantitative data for 4-Amino-2-chloronicotinic acid is summarized in the table below. The lack of publicly available experimental values for properties like melting point and solubility underscores its status as a specialized research intermediate.[1]
| Property | Value | Source |
| CAS Number | 1018678-38-0 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | Powder | [2] |
| Boiling Point | 419.4±45.0 °C (Predicted) | [2] |
| Density | 1.577±0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.21±0.25 (Predicted) | [2] |
| Water Solubility | No data available | [1] |
Chemical Structure
The structural arrangement of its functional groups is key to its reactivity.
Caption: Chemical structure of 4-Amino-2-chloronicotinic acid.
Predicted Spectroscopic Characteristics
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¹H NMR: The spectrum would be expected to show two distinct signals in the aromatic region for the two pyridine ring protons. The proton at the C6 position would likely appear downfield relative to the proton at the C5 position due to the anisotropic effect of the adjacent nitrogen. The amino (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton would also be a broad singlet, typically far downfield (>10 ppm), with chemical shifts that are highly dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display six distinct signals for the six carbons. The carbon bearing the carboxylic acid (C3) and the carbon attached to the chlorine (C2) would be readily identifiable. The remaining four aromatic carbons would have chemical shifts typical for a substituted pyridine ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. N-H stretching vibrations for the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. A very broad O-H stretch from the carboxylic acid would be observed from ~2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. Finally, C=C and C=N stretching vibrations from the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
PART 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 4-Amino-2-chloronicotinic acid are central to its utility as a building block.
Proposed Synthetic Pathway
A robust and scalable synthesis can be envisioned starting from the commercially available 2,4-dichloronicotinic acid. This multi-step process leverages selective reactivity and standard transformations common in heterocyclic chemistry. A patent describing the synthesis of the methyl ester provides a strong foundation for this proposed route.[3]
Caption: Proposed multi-step synthesis of 4-Amino-2-chloronicotinic acid.
Detailed Experimental Protocol (Prophetic)
This protocol is a self-validating system based on established chemical transformations. Each step is designed for high conversion and straightforward purification.
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Step 1: Esterification of 2,4-Dichloronicotinic Acid
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Rationale: Conversion to the methyl ester protects the carboxylic acid and prevents unwanted side reactions in subsequent steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.
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Procedure: To a suspension of 2,4-dichloronicotinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material. Cool the mixture and concentrate under reduced pressure. The resulting crude methyl 2,4-dichloronicotinate can be used directly or purified by silica gel chromatography.
-
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Step 2: Selective Azide Displacement
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Rationale: The chlorine at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 2-position due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Sodium azide is an effective nucleophile for this selective displacement.[4]
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Procedure: Dissolve methyl 2,4-dichloronicotinate (1.0 eq) in dimethylformamide (DMF, 5 volumes). Add sodium azide (1.1 eq) portion-wise. Heat the mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield crude methyl 4-azido-2-chloronicotinate.
-
-
Step 3: Reduction of the Aryl Azide
-
Rationale: The azide group is cleanly reduced to a primary amine. Catalytic hydrogenation is a standard method, offering high yields and a simple workup. An alternative is the Staudinger reduction using triphenylphosphine followed by hydrolysis.
-
Procedure (Hydrogenation): Dissolve the crude azide (1.0 eq) in methanol or ethyl acetate. Add 10% Palladium on carbon (5-10 mol% Pd). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield methyl 4-amino-2-chloronicotinate.
-
-
Step 4: Saponification to the Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide in a THF/water mixture is a mild and effective condition that minimizes potential side reactions.
-
Procedure: Dissolve the amino ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (1.5-2.0 eq) and stir at room temperature. Upon completion, acidify the reaction mixture carefully with 1N HCl to a pH of ~4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final 4-Amino-2-chloronicotinic acid.
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Core Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its three functional groups, allowing for sequential and orthogonal chemical modifications.
Caption: Key reactivity sites on the 4-Amino-2-chloronicotinic acid scaffold.
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The C2-Chloro Group: This position is the primary site for diversification via cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution.[4][5][6][7][8] This allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki or Stille couplings, or the formation of C-N or C-O bonds through Buchwald-Hartwig amination/etherification, creating diverse molecular libraries.
-
The C4-Amino Group: This nucleophilic group readily undergoes standard amine chemistry. It can be acylated to form amides, alkylated, or used as a handle for further heterocyclic ring formation. Its presence significantly influences the electronic properties of the pyridine ring.
-
The C3-Carboxylic Acid Group: This group is ideal for forming esters or, more importantly in drug discovery, amides. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) can be used to link this scaffold to other amines, peptides, or pharmacophores, often serving as a key interaction point with biological targets.
PART 3: Applications in Drug Discovery
The 4-Amino-2-chloronicotinic acid scaffold is intrinsically suited for the development of targeted therapies, particularly kinase inhibitors.[9] The nicotinic acid core is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for ATP-competitive inhibitors.[10][11]
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Scaffold for Kinase Inhibitors: The trifunctional nature allows for a three-pronged approach to inhibitor design. The amino group can act as a hydrogen bond donor, the pyridine nitrogen as an acceptor, and the carboxylic acid can be derivatized to interact with solvent-exposed regions or other pockets of the ATP binding site. The C2 position is the ideal vector for installing substituents that target the hydrophobic "back pocket" of many kinases, a key strategy for enhancing potency and selectivity.[10]
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Intermediate for Novel Heterocycles: This molecule serves as a precursor for more complex fused heterocyclic systems. For example, intramolecular reactions between derivatives of the amino and carboxylic acid groups can lead to the formation of pyridopyrimidines or other bicyclic structures prevalent in modern pharmaceuticals.
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Fragment-Based Drug Design (FBDD): As a well-functionalized, low molecular weight fragment, this compound is an excellent starting point for FBDD campaigns. Its three distinct functional handles allow for rapid and predictable fragment evolution once an initial low-affinity hit is identified.
While specific drugs citing this exact starting material are not yet prevalent in public literature, its inclusion as a "novel intermediate compound" in patents for treating bone and mineral homeostasis disorders highlights its relevance and potential in ongoing drug discovery programs.[12]
PART 4: Safety & Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Statements: GHS classifications indicate that 4-Amino-2-chloronicotinic acid is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain its integrity.[2]
References
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry - ACS Publications. [Link]
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In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health (NIH). [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of advanced Biomedical and Pharmaceutical Sciences. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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